molecular formula C16H12N4O6S B4055851 2-hydroxy-5-({[(5-nitro-1H-benzimidazol-2-yl)thio]acetyl}amino)benzoic acid

2-hydroxy-5-({[(5-nitro-1H-benzimidazol-2-yl)thio]acetyl}amino)benzoic acid

Cat. No.: B4055851
M. Wt: 388.4 g/mol
InChI Key: WMBQSENWLFIMCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-5-({[(5-nitro-1H-benzimidazol-2-yl)thio]acetyl}amino)benzoic acid is a useful research compound. Its molecular formula is C16H12N4O6S and its molecular weight is 388.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.04775529 g/mol and the complexity rating of the compound is 588. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Chemistry and Monomer Development

Research into related compounds has led to the synthesis of new AB-type monomers for polybenzimidazoles, leveraging reactions between similar nitrophenylacetamide derivatives and hydroxybenzoic acids (Begunov & Valyaeva, 2015). This demonstrates the compound's potential role in developing novel polymeric materials with unique properties, such as thermal stability, mechanical strength, or chemical resistance.

Biological Activities and Drug Discovery

Compounds with a benzimidazole core, like the one , have been synthesized and evaluated for their antimicrobial, anthelmintic, and cytotoxic activities. One study synthesized benzimidazolyl-benzoic/salicylic acids and their peptide derivatives, finding moderate to good anthelmintic activity against earthworm species, and good antimicrobial activity against fungal strains such as Candida albicans and Aspergillus niger, as well as significant cytotoxic activity against certain cancer cell lines (Dahiya & Pathak, 2007). This highlights the compound's potential as a scaffold for developing new therapeutic agents.

Antiparasitic Properties

Another study investigated benzothiazoles and anthranilic acid derivatives for their antiparasitic properties against Leishmania infantum and Trichomonas vaginalis. It found that the chemical structure of the position 2 substitution-bearing group greatly influenced antiprotozoal properties, with specific compounds showing promising activity against these parasites (Delmas et al., 2002). This suggests that modifications to the benzimidazole structure could yield compounds with potential antiparasitic applications.

Material Science and Conductivity

Benzoic acid and its derivatives, including hydroxy and nitrobenzoic acids, have been used as dopants for polyaniline, enhancing its conductivity (Amarnath & Palaniappan, 2005). This opens up avenues for the compound's application in developing conductive polymers for electronics, sensors, or energy storage devices.

Properties

IUPAC Name

2-hydroxy-5-[[2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O6S/c21-13-4-1-8(5-10(13)15(23)24)17-14(22)7-27-16-18-11-3-2-9(20(25)26)6-12(11)19-16/h1-6,21H,7H2,(H,17,22)(H,18,19)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBQSENWLFIMCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CSC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-hydroxy-5-({[(5-nitro-1H-benzimidazol-2-yl)thio]acetyl}amino)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-hydroxy-5-({[(5-nitro-1H-benzimidazol-2-yl)thio]acetyl}amino)benzoic acid
Reactant of Route 3
2-hydroxy-5-({[(5-nitro-1H-benzimidazol-2-yl)thio]acetyl}amino)benzoic acid
Reactant of Route 4
2-hydroxy-5-({[(5-nitro-1H-benzimidazol-2-yl)thio]acetyl}amino)benzoic acid
Reactant of Route 5
Reactant of Route 5
2-hydroxy-5-({[(5-nitro-1H-benzimidazol-2-yl)thio]acetyl}amino)benzoic acid
Reactant of Route 6
Reactant of Route 6
2-hydroxy-5-({[(5-nitro-1H-benzimidazol-2-yl)thio]acetyl}amino)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.